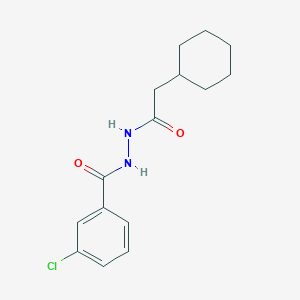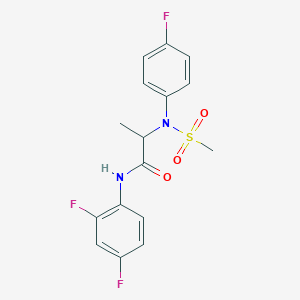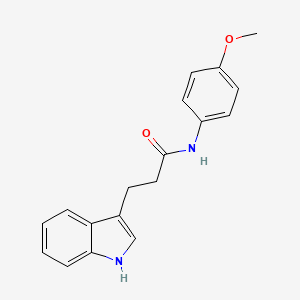
(E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid is an organic compound characterized by the presence of ethoxy, diiodo, and acrylic acid functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid typically involves the following steps:
Iodination: The starting material, 4-ethoxyphenyl, undergoes iodination to introduce iodine atoms at the 3 and 5 positions.
Aldol Condensation: The iodinated intermediate is then subjected to aldol condensation with acrylic acid to form the desired product.
The reaction conditions often include the use of strong bases such as sodium hydroxide or potassium hydroxide, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 4-ethoxy-3,5-diiodobenzoic acid.
Reduction: Formation of 3-(4-ethoxy-3,5-diiodophenyl)propionic acid.
Substitution: Formation of derivatives with various functional groups replacing the iodine atoms.
Scientific Research Applications
(E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid involves its interaction with specific molecular targets. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Gene Expression: Affecting the expression of genes related to cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
(E)-3-(4-methoxy-3,5-diiodophenyl)acrylic acid: Similar structure but with a methoxy group instead of an ethoxy group.
(E)-3-(4-ethoxy-3,5-dibromophenyl)acrylic acid: Similar structure but with bromine atoms instead of iodine.
Uniqueness
(E)-3-(4-ethoxy-3,5-diiodophenyl)acrylic acid is unique due to the presence of iodine atoms, which can significantly influence its reactivity and biological activity. The ethoxy group also imparts specific chemical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C11H10I2O3 |
|---|---|
Molecular Weight |
444.00 g/mol |
IUPAC Name |
3-(4-ethoxy-3,5-diiodophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10I2O3/c1-2-16-11-8(12)5-7(6-9(11)13)3-4-10(14)15/h3-6H,2H2,1H3,(H,14,15) |
InChI Key |
VIVKFZXPGQNPKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1I)C=CC(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-chlorophenyl)-3-methyl-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12476467.png)
![4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)-N-[4-(4-methylphenoxy)phenyl]benzamide](/img/structure/B12476475.png)
![2-(4-Chlorophenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12476483.png)

![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-[4-(phenylsulfamoyl)phenyl]glycinamide](/img/structure/B12476491.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12476492.png)
![N-{[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(2-fluorobenzyl)methanesulfonamide](/img/structure/B12476497.png)

![3-(azepan-1-ylsulfonyl)-4-chloro-N-[2-(propylcarbamoyl)phenyl]benzamide](/img/structure/B12476522.png)

![N-[3-methyl-1-(2-methylphenyl)-1H-pyrazol-5-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B12476539.png)
![N-[3-(acetylamino)phenyl]-N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)alaninamide](/img/structure/B12476549.png)


